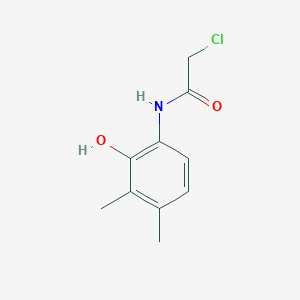

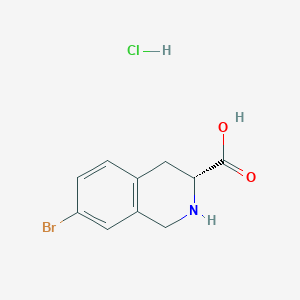

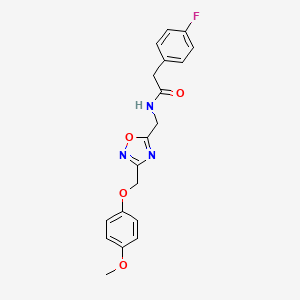

![molecular formula C9H9N3O B2603101 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 78650-33-6](/img/structure/B2603101.png)

3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 78650-33-6 . Its molecular weight is 175.19 . The IUPAC name for this compound is the same as the common name .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3 .Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . It has also been used in the synthesis of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature varies, with one source suggesting room temperature and another suggesting 28°C .科学的研究の応用

Chemical Modifications and Biological Properties

- Methylation of Pyridine Moiety : The displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus is considered a potential method to optimize biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification showed increased biological activity in para-substituted derivatives, indicating a route for developing new analgesics (Ukrainets et al., 2015).

Synthesis and Reactivity

Catalytic Hydrogenation : A method for the catalytic hydrogenation of 3-(benzyloxycarbonyl)amino-4H-pyrido[1,2-a]pyridin-4-ones and azino[1,2-x]pyrimidin-4-ones has been developed, leading to 3-amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones and 3-amino-6,7,8,9-tetrahydro-4H-azino[1,2-x]pyrimidin-4-ones in high yields. This provides a simple two-step synthesis approach starting from heterocyclic α-amino compounds (Rečnik et al., 2000).

Synthesis of Derivatives : The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones derivatives, such as 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one, has been explored. These derivatives can be synthesized through reactions involving compounds like 2-amino-3-pyridinol and methyl β-amino-crotonate, providing avenues for creating various derivatives of the core compound (Yale & Sheehan, 1973).

Potential Applications in Pharmacology

Gastroprotective Activity : Certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, specifically the unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, demonstrated a gastroprotective effect against mucosal lesions in rats. This suggests potential use as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Antitumor Activity : Research into derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, related to the pyrido[1,2-a]pyrimidin-4-one structure, showed pronounced antitumor activity in vitro. The study highlighted the influence of amine fragments on compound activity, providing insights for future antitumor drug development (Sirakanyan et al., 2019).

Safety and Hazards

特性

IUPAC Name |

3-amino-8-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGICTPKCAVTBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=O)N2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

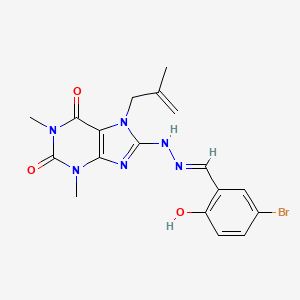

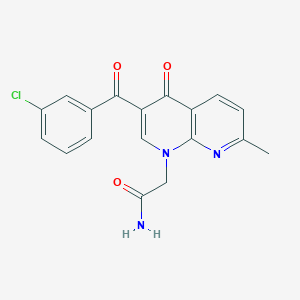

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)

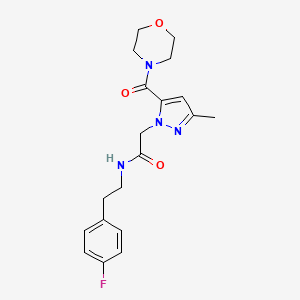

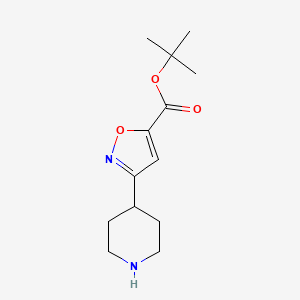

![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

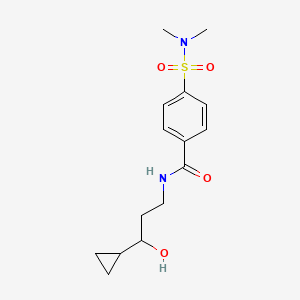

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)

![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

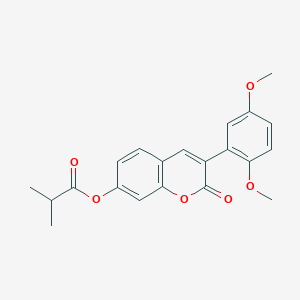

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)